molecular formula C14H14ClN3O2 B11110075 2-[(4-Chlorophenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]propanehydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]propanehydrazide

Cat. No.: B11110075
M. Wt: 291.73 g/mol
InChI Key: JATQFHPHRCZRDH-CXUHLZMHSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide typically involves the reaction of 4-chloroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce halogen or alkyl groups into the aromatic ring .

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-2-aminobiphenyl: Shares the chlorophenyl group but lacks the furan moiety.

    2-Amino-4’-chlorobiphenyl: Similar structure but different functional groups.

    4’-Chloro-[1,1’-biphenyl]-2-amine: Another related compound with a biphenyl structure.

Uniqueness

2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-furan-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C14H14ClN3O2/c1-10(17-12-6-4-11(15)5-7-12)14(19)18-16-9-13-3-2-8-20-13/h2-10,17H,1H3,(H,18,19)/b16-9+

InChI Key

JATQFHPHRCZRDH-CXUHLZMHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CO1)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CO1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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